Cas no 19423-87-1 (Ytterbium chloride hydrate)

Ytterbium chloride hydrate 化学的及び物理的性質

名前と識別子

-

- Ytterbium chloride hydrate

- YtterbiumchloridehydrateREO

- YtterbiumchloridehexahydrateREOwhitextl

- Ytterbium(III) chloride hexahydrate

- ytterbium(3+),trichloride,hydrate

- Ytterbium(III) chloride hydrate

- r (REO)

- YTTERBIUM CHLORIDE 6 H2O

- Ytterbium chlorate hydrate

- YTTERBIUM CHLORIDE, HYDROUS

- Ytterbium Chloride Hydrate 99.9+%

- Ytterbium chloride hydrate/99.99%

- Ytterbium(III) chloride hydrate 99.9+%

- Ytterbium(III)chloridehydrate(99.99+%-Yb)(REO)PURATREM

-

- MDL: MFCD00149885

- インチ: 1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3

- InChIKey: WGKCQSFQBYKUTC-UHFFFAOYSA-K

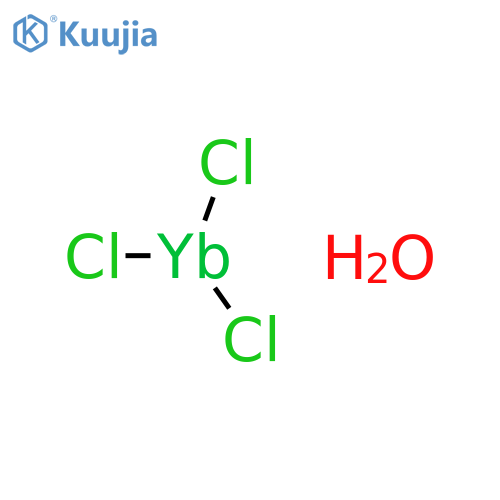

- SMILES: [Yb](Cl)(Cl)Cl.O

計算された属性

- 精确分子量: 296.85600

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 5

- 回転可能化学結合数: 0

- 複雑さ: 0

- 共价键单元数量: 5

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- 互变异构体数量: 何もない

- Surface Charge: 0

- XLogP3: 何もない

じっけんとくせい

- Color/Form: 自信がない

- 密度みつど: 2,575 g/cm3

- ゆうかいてん: 180°C (dec.)

- Boiling Point: °Cat760mmHg

- フラッシュポイント: °C

- Solubility: 极易溶于H2O

- すいようせい: Soluble in water.

- PSA: 9.23000

- LogP: 2.00420

- Solubility: 自信がない

- 敏感性: Hygroscopic

- Merck: 14,10105

Ytterbium chloride hydrate Security Information

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- Risk Phrases:R36/37/38

- TSCA:Yes

Ytterbium chloride hydrate 税関データ

- 税関コード:2846902045

Ytterbium chloride hydrate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 70-7003-25g |

Ytterbium(III) chloride hydrate (99.99+%-Yb) (REO) PURATREM |

19423-87-1 | (99.99+%-Yb) | 25g |

¥ 3315 | 2022-04-25 | |

| abcr | AB123825-25 g |

Ytterbium(III) chloride hydrate, (99.99%-Yb) (REO); . |

19423-87-1 | 25 g |

€228.00 | 2023-07-20 | ||

| abcr | AB202358-10 g |

Ytterbium(III) chloride hydrate, REacton®, 99.99% (REO); . |

19423-87-1 | 99.99% | 10 g |

€132.60 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-SL657-1g |

Ytterbium(III)chloridehydrate(99.99+%-Yb)(REO)PURATREM |

19423-87-1 | 99.9% (REO) | 1g |

¥103.0 | 2022-06-09 | |

| Apollo Scientific | IN3799-10g |

Ytterbium(III) chloride hydrate |

19423-87-1 | 99.9+% | 10g |

£40.00 | 2025-02-19 | |

| abcr | AB202358-50 g |

Ytterbium(III) chloride hydrate, REacton®, 99.99% (REO); . |

19423-87-1 | 99.99% | 50 g |

€451.00 | 2023-07-20 | |

| abcr | AB202357-25 g |

Ytterbium(III) chloride hydrate, REacton, 99.9% (REO); . |

19423-87-1 | 99.9% | 25g |

€68.10 | 2021-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 70-7003-25g |

Ytterbium chloride hydrate |

19423-87-1 | 25g |

2693CNY | 2021-05-08 | ||

| abcr | AB202358-50g |

Ytterbium(III) chloride hydrate, REacton®, 99.99% (REO); . |

19423-87-1 | 99.99% | 50g |

€478.00 | 2025-02-18 | |

| abcr | AB202357-10g |

Ytterbium(III) chloride hydrate, REacton, 99.9% (REO); . |

19423-87-1 | 99.9% | 10g |

€82.90 | 2025-02-19 |

Ytterbium chloride hydrate 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

Ytterbium chloride hydrateに関する追加情報

Comprehensive Guide to Ytterbium Chloride Hydrate (CAS No. 19423-87-1): Properties, Applications, and Industry Insights

Ytterbium chloride hydrate (CAS No. 19423-87-1) is a rare-earth compound with significant scientific and industrial applications. As a hydrated form of ytterbium chloride, this inorganic salt is widely utilized in research, catalysis, and advanced material synthesis. Its unique luminescent and magnetic properties make it a subject of growing interest in fields like nanotechnology and renewable energy. This article explores the chemical characteristics, practical uses, and emerging trends surrounding YbCl3·xH2O, addressing common queries from researchers and industry professionals.

The molecular structure of ytterbium chloride hydrate consists of ytterbium ions (Yb³⁺) coordinated with chloride anions and water molecules. The exact hydration number (x) can vary, typically ranging from 3 to 6 depending on synthesis conditions. This compound appears as white to pale yellow crystals with high solubility in water and polar solvents. Its CAS registry number 19423-87-1 serves as a unique identifier in chemical databases, ensuring precise documentation in research publications and safety data sheets.

Recent advancements in rare-earth chemistry have spotlighted ytterbium-based compounds for their exceptional optical properties. When doped in glass or crystal matrices, YbCl3·xH2O demonstrates efficient near-infrared emission, making it valuable for fiber optic amplifiers and laser technologies. Materials scientists frequently search for "ytterbium chloride hydrate solubility" and "thermal stability of YbCl3 hydrate" when designing new photonic devices, as these parameters critically affect material performance.

In catalytic applications, 19423-87-1 serves as a precursor for ytterbium-containing catalysts used in organic synthesis. The compound's Lewis acidity enables important transformations like Friedel-Crafts alkylations and Diels-Alder reactions. Industrial chemists often investigate "ytterbium chloride catalyst efficiency" and "recovery methods for Yb catalysts" to optimize process economics. Recent studies suggest modified ytterbium chloride hydrate systems can achieve superior selectivity in asymmetric synthesis compared to traditional lanthanide catalysts.

The materials science community shows increasing interest in "ytterbium doping techniques" using YbCl3·xH2O as a starting material. When incorporated into perovskite solar cells, ytterbium ions can enhance charge transport properties while improving device stability against moisture degradation. Energy researchers are actively exploring "ytterbium in photovoltaics" as a promising approach to boost solar conversion efficiencies beyond current silicon-based limits.

Handling and storage considerations for CAS 19423-87-1 require attention to its hygroscopic nature. Proper desiccation and inert atmosphere storage maintain the compound's reactivity for sensitive applications. Laboratory professionals frequently search for "handling ytterbium chloride hydrate" and "storage conditions for rare-earth chlorides" to ensure material integrity during extended research projects.

Analytical characterization of ytterbium chloride hydrate typically involves techniques like X-ray diffraction (XRD) for crystal structure determination and thermogravimetric analysis (TGA) to assess hydration levels. Quality control specialists emphasize the importance of "purity analysis methods for YbCl3·xH2O" as even trace impurities can significantly impact performance in optical applications. Advanced purification methods including zone refining and sublimation have been developed to meet the stringent requirements of high-tech industries.

The global market for ytterbium compounds continues to evolve, driven by demand from the electronics and green technology sectors. Market analysts track "ytterbium chloride price trends" and "supply chain dynamics for rare earths" as these factors influence research budgeting and product development timelines. Recent supply diversification efforts have improved availability of high-purity 19423-87-1 materials, benefiting academic and industrial users alike.

Emerging biomedical applications are exploring YbCl3·xH2O for medical imaging and targeted therapies. While still in experimental stages, researchers investigate "ytterbium in MRI contrast agents" due to the element's favorable magnetic properties. The compound's potential in radiation therapy is also being evaluated, with studies examining "ytterbium radioisotopes production" from chloride precursors.

Environmental considerations surrounding ytterbium chloride hydrate usage have prompted development of recycling protocols. Circular economy initiatives focus on "recovering ytterbium from waste streams" to reduce reliance on primary rare-earth mining. Advanced separation techniques using ionic liquids and selective precipitation are showing promise for sustainable YbCl3·xH2O production from end-of-life products.

Future research directions for CAS No. 19423-87-1 include quantum computing applications, where ytterbium ions may serve as qubits in trapped-ion systems. Physicists are investigating "ytterbium quantum coherence times" to assess suitability for next-generation computing architectures. Additionally, the compound's role in solid-state refrigeration through the magnetocaloric effect represents another cutting-edge application area attracting scientific attention.

For researchers specifying ytterbium chloride hydrate in experimental protocols, accurate stoichiometric control is essential. Common search queries like "calculating YbCl3 hydrate molecular weight" reflect the practical challenges in preparing precise solutions. Modern computational chemistry tools now enable more accurate prediction of YbCl3·xH2O properties, reducing experimental trial-and-error in method development.

As analytical instrumentation advances, characterization of 19423-87-1 at nanoscale resolutions is becoming routine. Techniques like atomic-resolution TEM and synchrotron X-ray absorption spectroscopy provide unprecedented insights into the local coordination environment of ytterbium ions. These developments address longstanding questions about "hydration shell structure in YbCl3·xH2O" that were previously inaccessible to researchers.

The scientific literature surrounding ytterbium chloride hydrate continues to expand, with over 500 peer-reviewed publications referencing CAS 19423-87-1 in the past decade alone. Interdisciplinary collaborations are yielding novel applications that leverage both the chemical and physical properties of this versatile rare-earth compound, ensuring its ongoing relevance across multiple technology sectors.

19423-87-1 (Ytterbium chloride hydrate) Related Products

- 7647-10-1(Palladium (II) Chloride)

- 7791-18-6(Magnesium chloride hexahydrate)

- 7647-17-8(Cesium chloride)

- 7791-11-9(Rubidium Monochloride)

- 7758-95-4(Lead Dichloride)

- 7758-89-6(Copper(I) chloride)

- 7647-14-5(Sodium Chloride)

- 7783-90-6(Silver Chloride)

- 7787-60-2(Bismuth(III) Chloride)

- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )